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Chlorodimesitylsilane

Cat. No.: B14662685
M. Wt: 301.9 g/mol
InChI Key: DTJZYFBEWWASOK-UHFFFAOYSA-N
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Description

Foundational Concepts in Organosilicon Chemistry: Steric Hindrance and Silicon Reactivity

The reactivity of silicon is influenced by several factors, including its larger atomic size and lower electronegativity compared to carbon, as well as the availability of low-energy 3d orbitals. soci.orgpageplace.de These characteristics allow silicon to form hypervalent compounds, where it can have more than four bonds. soci.orgrsc.org Silicon is generally unreactive under normal conditions but reacts vigorously with halogens when heated to form silicon tetrahalides. allen.inwebelements.combritannica.com

Steric hindrance, the effect of the spatial arrangement of atoms on the rate of a chemical reaction, plays a crucial role in organosilicon chemistry. umich.eduacs.org The larger size of silicon compared to carbon means that bonds to silicon are longer, which can reduce steric strain. soci.orgias.ac.in However, when bulky substituents are attached to a silicon atom, they can significantly impede the approach of reactants, thereby slowing down or even preventing reactions. open.ac.uk This steric shielding can be used to stabilize otherwise highly reactive species, such as compounds with silicon-silicon double bonds (disilenes) or silicon-carbon double bonds (silenes). rsc.orgmdpi.com The reactivity of these unsaturated silicon compounds is often tempered by the use of sterically bulky substituents. soci.orgmdpi.com

The interplay between electronic and steric effects is a defining feature of silicon's coordination and reactivity. open.ac.uk For instance, the rate of substitution at a silicon center is highly susceptible to steric hindrance, with more hindered molecules reacting more slowly. open.ac.uk

Table 1: Comparison of Carbon and Silicon Properties

PropertyCarbon (C)Silicon (Si)
Atomic Number 614 allen.in
Electronegativity (Pauling Scale) 2.55 soci.org1.90 soci.org
Van der Waals Radius (Å) 1.7~2.1 soci.org
Common Oxidation States -4, +2, +40, +4 britannica.com
Bonding Forms strong single, double, and triple bonds.Primarily forms single bonds; double and triple bonds are generally less stable. wikipedia.org
Coordination Number Typically 4Can be 4, 5, or 6 (hypervalent). soci.orgpageplace.dersc.org

The Unique Role of Bulky Substituents in Organosilicon Compound Design and Synthesis

The introduction of bulky substituents is a powerful strategy in the design and synthesis of organosilicon compounds with specific properties and reactivities. soci.org These sterically demanding groups can stabilize low-coordinate silicon species, which are typically highly reactive and unstable. soci.orgrsc.org For example, the first stable disilene was isolated by kinetically shielding the silicon-silicon double bond with bulky groups. wikipedia.org

The use of bulky substituents allows for the synthesis and isolation of compounds that would otherwise be transient intermediates. This has enabled detailed studies of their structures, bonding, and reactivity, significantly advancing the field of organosilicon chemistry. rsc.org Furthermore, steric effects can influence the regioselectivity and stereoselectivity of reactions involving organosilicon compounds. For instance, in hydrosilylation reactions, the bulk of substituents can direct the addition of a Si-H bond across a double or triple bond to a specific position. kpi.ua

The design of organosilicon compounds for specific applications often involves a careful balance of steric and electronic effects. acs.org For example, in the development of new catalysts or functional materials, the size and nature of the substituents on silicon can be tailored to control the reactivity and physical properties of the molecule. oup.com

Table 2: Examples of Bulky Substituents in Organosilicon Chemistry

SubstituentChemical FormulaCommon Abbreviation
tert-Butyl -C(CH₃)₃t-Bu
Mesityl -C₆H₂(CH₃)₃Mes
Triisopropylsilyl -Si(CH(CH₃)₂)₃TIPS rsc.org
tert-Butyldimethylsilyl -Si(CH₃)₂(C(CH₃)₃)TBDMS rsc.org
Tris(trimethylsilyl)methyl -C(Si(CH₃)₃)₃Tsi

Chlorodimesitylsilane: A Sterically Congested Halosilane for Advanced Chemical Research

This compound, with the chemical formula (C₉H₁₁)₂SiHCl, is a prime example of a sterically hindered organosilicon halide. The two bulky mesityl groups attached to the silicon atom create a sterically crowded environment, which significantly influences its reactivity. This compound serves as a valuable precursor in the synthesis of other highly hindered organosilicon compounds. ecats-library.jpresearchgate.net

The synthesis of this compound itself highlights the challenges and strategies involved in working with sterically demanding reagents. Its preparation has been documented in the scientific literature, often as a key intermediate for further chemical transformations. ecats-library.jpresearchgate.net

The steric bulk of the mesityl groups in this compound makes the silicon center less susceptible to nucleophilic attack compared to less hindered chlorosilanes. This property is exploited in various research applications, such as the synthesis of silylboranes and other specialized organometallic reagents. researchgate.net The unique reactivity profile of this compound makes it a crucial tool for chemists exploring the frontiers of organosilicon chemistry and developing new synthetic methodologies.

Table 3: Properties of this compound

PropertyValue
Chemical Formula C₁₈H₂₃ClSi
Molecular Weight 302.91 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point ~140-145 °C at 0.2 mmHg
Key Feature Highly sterically hindered due to two mesityl groups

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22ClSi B14662685 Chlorodimesitylsilane

Properties

Molecular Formula

C18H22ClSi

Molecular Weight

301.9 g/mol

InChI

InChI=1S/C18H22ClSi/c1-11-7-13(3)17(14(4)8-11)20(19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3

InChI Key

DTJZYFBEWWASOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)Cl)C

Origin of Product

United States

Reactivity and Mechanistic Investigations of Chlorodimesitylsilane

Nucleophilic Substitution at the Silicon Center of Chlorodimesitylsilane: Kinetic and Stereochemical Insights

Nucleophilic substitution at the silicon center of this compound is a cornerstone of its chemistry, allowing for the introduction of a wide array of functional groups. The kinetics and stereochemical outcomes of these reactions are largely dictated by the immense steric bulk surrounding the silicon atom.

The two mesityl groups of this compound create a highly congested environment around the silicon center. This steric shielding has a decisive impact on the mechanism of nucleophilic substitution. For less hindered chlorosilanes, the substitution often proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, which involves the formation of a five-coordinate, trigonal bipyramidal transition state.

However, in the case of this compound, the backside attack required for a classical Sₙ2 pathway is severely impeded. The approach of a nucleophile is physically blocked by the ortho-methyl groups of the two mesityl rings. Consequently, a concerted Sₙ2 reaction is highly unfavorable and proceeds at a negligible rate, if at all.

This steric hindrance forces the reaction to proceed through alternative pathways. One possibility is a dissociative, Sₙ1-type mechanism involving the slow cleavage of the Si-Cl bond to form a transient, three-coordinate silylium cation intermediate. This cation would then be rapidly trapped by the nucleophile. While this mechanism avoids the crowded five-coordinate transition state, silylium cations are typically high-energy, unstable intermediates. The stability of such a cation derived from this compound would be somewhat enhanced by the electron-donating nature of the mesityl groups, but the pathway remains energetically demanding. Therefore, substitution reactions often require forcing conditions or the use of highly reactive nucleophiles that can overcome these significant steric and electronic barriers.

The chloride atom in this compound serves as a good leaving group, enabling its replacement by various nucleophiles in ligand exchange reactions. These transformations are fundamental to the synthesis of other dimesitylsilyl derivatives. Despite the steric hindrance, several such reactions have been documented, often employing highly reactive organometallic reagents.

Common ligand exchange reactions include hydrolysis, alcoholysis, and substitution with organolithium or Grignard reagents. For example, reaction with water would yield the corresponding silanol (dimesitylsilanol), while reaction with an alcohol would produce an alkoxysilane. A key transformation is the reaction with metallic lithium, which results in the reductive cleavage of the Si-Cl bond and formation of the synthetically valuable (dimesitylsilyl)lithium reagent researchgate.net.

Below is a table summarizing representative ligand exchange reactions at the silicon center of this compound.

Nucleophile (Reagent)Product FormedProduct ClassNotes
H₂O (Water)DimesitylsilanolSilanolProceeds via hydrolysis.
ROH (Alcohol)DimesitylalkoxysilaneAlkoxysilaneProceeds via alcoholysis.
RNH₂ (Primary Amine)Dimesitylsilyl-amineSilylamineForms a Si-N bond.
RLi (Organolithium)AlkyldimesitylsilaneTetraorganosilaneForms a new Si-C bond.
Li (Lithium metal)(Dimesitylsilyl)lithiumSilyllithiumA reductive substitution researchgate.net.

Reductive Transformations of this compound

The Si-Cl bond in this compound can be readily reduced. The most common reductive transformation involves the use of a hydride source, such as lithium aluminum hydride (LiAlH₄), to replace the chloride atom with a hydride (H⁻), yielding dimesitylsilane. This reaction provides a direct route to the corresponding hydrosilane, which is a valuable precursor in hydrosilylation catalysis and further synthetic modifications.

Another significant reductive process is the reaction with alkali metals, particularly lithium, in an appropriate solvent like tetrahydrofuran (THF) researchgate.net. This reaction does not simply replace the chlorine with hydrogen but results in the formation of a silyl (B83357) anion, specifically (dimesitylsilyl)lithium researchgate.net. This powerful nucleophile can then be used to form Si-C, Si-Si, or other Si-element bonds by reaction with suitable electrophiles researchgate.net.

Oxidative Reactivity of this compound

The silicon atom in this compound is in the +4 oxidation state, which is its most common and stable oxidation state. The Si-C and Si-Cl bonds are thermodynamically stable, making the silicon center generally resistant to direct oxidation under typical laboratory conditions. Oxidative reactions targeting the silicon atom are not a common feature of this compound's reactivity profile. Any potential oxidation under harsh conditions (e.g., using strong oxidizing agents like potassium permanganate) would likely lead to the degradation of the organic mesityl groups rather than a selective transformation at the silicon center.

Rearrangement Processes Involving this compound and its Derivatives

While this compound itself is not particularly prone to molecular rearrangement, its derivatives can participate in such processes. Rearrangements involving the migration of a silyl group are a known class of reactions in organosilicon chemistry ecats-library.jp. For instance, derivatives of this compound, such as polysilanes containing the dimesitylsilyl moiety, could potentially undergo photochemical rearrangement. These reactions often proceed through silyl radical intermediates, leading to the formation of structural isomers. Similarly, in poly-silylated aromatic systems, intramolecular migration of a silyl group from one position to another on an aromatic ring can occur, typically under acidic catalysis ecats-library.jp. However, specific examples detailing rearrangements starting directly from this compound are not extensively documented, likely due to the stability of the dimesitylsilyl framework.

Functionalization Reactions of the Mesityl Groups in this compound

The mesityl groups in this compound are aromatic rings and, in principle, are susceptible to functionalization, primarily through electrophilic aromatic substitution. However, the reactivity of these rings is significantly influenced by the large dimesitylsilyl substituent.

The silyl group acts as a steric blockade, hindering the approach of electrophiles to the ortho positions of the mesityl rings. Furthermore, a common reaction pathway for aryl silanes in the presence of electrophiles is ipso-substitution, where the C-Si bond is cleaved, and the silyl group is replaced entirely by the incoming electrophile almerja.netwikipedia.org. This competing reaction can limit the utility of standard electrophilic aromatic substitution reactions (like nitration or Friedel-Crafts alkylation) intended to modify the C-H bonds of the mesityl rings.

An alternative strategy for functionalization involves targeting the benzylic methyl groups of the mesityl rings. These methyl groups can undergo free-radical reactions. For example, reaction with N-bromosuccinimide (NBS) under UV irradiation would be expected to lead to bromination at one or more of the benzylic positions, yielding (bromomethyl)phenyl derivatives. This approach bypasses the steric hindrance and electronic effects that complicate electrophilic substitution on the aromatic ring itself.

Aromatic C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. tsijournals.com In the context of this compound, the silicon center can influence the reactivity of the aromatic C-H bonds on the mesityl groups, paving the way for selective transformations.

Transition metal catalysis is a prominent method for C-H activation. tsijournals.comnih.gov Catalysts based on metals like iridium, rhodium, and palladium are often employed to facilitate the cleavage of C-H bonds and subsequent bond formation. tsijournals.comescholarship.org For instance, iridium-catalyzed C-H silylation has been shown to be an effective method for introducing silyl groups onto aromatic rings. escholarship.orgnih.gov These reactions often proceed under relatively mild conditions and can exhibit high regioselectivity. nih.gov The general mechanism involves the coordination of the metal catalyst to the aromatic ring, followed by oxidative addition into a C-H bond to form a metal-hydrido-aryl complex. Subsequent reductive elimination with a hydrosilane, or a related silicon electrophile, yields the silylated arene and regenerates the active catalyst.

The steric bulk of the mesityl groups in this compound plays a crucial role in directing the C-H functionalization. The ortho-methyl groups on the mesityl rings can sterically hinder access to the ortho C-H bonds, potentially favoring functionalization at the less hindered para position. Furthermore, the electronic properties of the silyl group can influence the reactivity of the aromatic ring.

Table 1: Examples of Transition Metal-Catalyzed Aromatic C-H Silylation

Catalyst SystemArene SubstrateSilylating AgentProductReference
[Ir(OMe)(COD)]₂ / dtbpyIndoleTriethylsilane2-(Triethylsilyl)indole nih.gov
Rh-Xantphos ComplexSilyl etherIntramolecularδ-silylated product escholarship.org
Ir-phenanthroline ComplexElectron-rich arenesHydrosilaneSilylated arene escholarship.org

This table is illustrative and may not directly involve this compound but demonstrates the general strategies applicable.

Regioselectivity in Electrophilic Aromatic Substitution on Mesityl Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. chemistrytalk.org The regioselectivity of EAS on substituted benzenes is governed by the electronic and steric properties of the existing substituents. chemistrytalk.orgyoutube.com In the case of the mesityl groups of this compound, the directing effects of both the silyl substituent and the methyl groups must be considered.

The silicon atom in a silyl group is generally considered to be an ortho-, para-director in electrophilic aromatic substitution. nih.govresearchgate.net This is attributed to the ability of the silicon to stabilize the intermediate arenium ion (sigma complex) through hyperconjugation and the β-silicon effect. The C-Si bond can effectively donate electron density to the adjacent carbocation, stabilizing the transition state leading to ortho and para products. youtube.comyoutube.com

However, the mesityl groups themselves possess three methyl groups, which are strongly activating and ortho-, para-directing. youtube.comyoutube.com The combined electronic effects of the silyl group and the methyl groups would strongly favor electrophilic attack at the positions ortho and para to the silyl group.

The steric hindrance imposed by the bulky dimesitylsilyl group and the ortho-methyl groups of the mesityl rings is a significant factor in determining the final regiochemical outcome. Attack at the ortho positions of the mesityl ring is likely to be sterically hindered. Therefore, electrophilic substitution is most likely to occur at the para position relative to the silyl substituent, which is the least sterically encumbered position on the aromatic ring.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentElectronic EffectDirecting Influence
-SiR₃ (Silyl)Electron-donating (by hyperconjugation)Ortho, Para
-CH₃ (Methyl)Electron-donating (by induction and hyperconjugation)Ortho, Para

Catalytic Applications and Transformations Initiated by this compound

While this compound is often used as a reagent for the introduction of the dimesitylsilyl group, its potential as a catalyst or initiator for various transformations is an area of interest. The Lewis acidic nature of the silicon center, enhanced by the electron-withdrawing chlorine atom, allows it to act as a Lewis acid catalyst in certain reactions.

For instance, silyl halides can activate carbonyl compounds towards nucleophilic attack. This compound could potentially catalyze reactions such as aldol condensations, Michael additions, and Friedel-Crafts reactions by coordinating to the oxygen atom of the carbonyl group, thereby increasing its electrophilicity. The bulky mesityl groups, however, might influence the substrate scope and selectivity of such transformations.

Furthermore, chlorosilanes can be involved in hydrosilylation reactions, although this typically requires a transition metal co-catalyst. In such systems, this compound could serve as the precursor to a catalytically active silyl species. The reaction of this compound with a reducing agent could generate a hydrosilane in situ, which could then participate in the catalytic cycle of hydrosilylation of alkenes or alkynes.

Research into the specific catalytic applications of this compound is not as extensive as its use as a silylating agent. However, based on the known reactivity of related chlorosilanes and silyl compounds, several potential applications can be envisaged.

Table 3: Potential Catalytic Applications of this compound

Reaction TypeRole of this compoundPotential Transformation
Lewis Acid CatalysisLewis AcidActivation of carbonyls for nucleophilic attack
HydrosilylationPrecursor to active speciesReduction of unsaturated bonds
Silyl-mediated ReactionsInitiator/MediatorPromotion of various organic transformations

Applications of Chlorodimesitylsilane As a Synthetic Building Block

Construction of Novel Organosilicon Architectures Utilizing the Dimesitylsilyl Group

The dimesitylsilyl group, owing to its significant steric bulk, plays a crucial role in directing the synthesis and influencing the properties of organosilicon compounds. Chlorodimesitylsilane is the primary starting material for introducing this bulky moiety.

This compound can be readily converted into other synthetically useful, sterically hindered silanes, such as dimesitylhydrosilane and dimesitylfluorosilane.

The reduction of this compound provides a direct route to dimesitylhydrosilane. This transformation is typically achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH4) being a common choice. ic.ac.ukic.ac.ukmasterorganicchemistry.comadichemistry.com The reaction involves the nucleophilic substitution of the chloride ion by a hydride ion from the reducing agent. The general mechanism for the reduction of chlorosilanes with LiAlH4 involves the transfer of a hydride ion to the silicon center, leading to the formation of the corresponding hydrosilane. adichemistry.com

ReactantReagentProduct
This compoundLithium Aluminum Hydride (LiAlH4)Dimesitylhydrosilane

This table illustrates the straightforward reduction of this compound to its corresponding hydrosilane.

Similarly, this compound can be converted to dimesitylfluorosilane through a halogen exchange reaction. The Swarts reaction, which typically employs heavy metal fluorides like antimony trifluoride (SbF3), is a well-established method for replacing chlorine or bromine atoms with fluorine. byjus.comaskfilo.comquora.com In this reaction, the chloride on the silicon atom is displaced by a fluoride (B91410) ion from the metal fluoride salt.

ReactantReagentProduct
This compoundAntimony Trifluoride (SbF3)Dimesitylfluorosilane

This table shows the conversion of this compound to dimesitylfluorosilane via a halogen exchange reaction.

The significant steric hindrance provided by the two mesityl groups makes the dimesitylsilyl group an effective protecting group for various functional groups, particularly alcohols. khanacademy.orgfiveable.meopenochem.orgmasterorganicchemistry.com this compound serves as the reagent to introduce this bulky silyl (B83357) ether protecting group. The reaction of an alcohol with this compound, typically in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine, leads to the formation of a dimesitylsilyl ether. fiveable.me This silyl ether is robust and can withstand a variety of reaction conditions, thus protecting the alcohol from unwanted side reactions. The protecting group can be later removed under specific conditions, often using a source of fluoride ions.

Functional GroupProtecting ReagentProtected Functional Group
Alcohol (R-OH)This compoundDimesitylsilyl Ether (R-OSi(Mes)2H)

This table demonstrates the use of this compound to protect alcohols as dimesitylsilyl ethers.

Role in the Generation of Reactive Silicon Species

The steric crowding imposed by the dimesityl groups in derivatives of this compound facilitates the formation of highly reactive, low-valent silicon species that are otherwise unstable.

Dimesitylsilylene (Mes2Si:), a divalent silicon species analogous to a carbene, can be generated from this compound. One common method involves the reductive dehalogenation of dithis compound, which can be prepared from this compound. The reduction of dithis compound with potent reducing agents like potassium-graphite (C8K) can lead to the formation of the transient dimesitylsilylene. capes.gov.brmpg.de These highly reactive silylenes can then undergo various reactions, such as insertion into single bonds or addition to multiple bonds, providing pathways to novel organosilicon compounds.

This compound is a key precursor in the synthesis of stable compounds containing silicon-silicon double bonds, known as disilenes. The reductive coupling of two molecules of this compound can lead to the formation of tetramesityldisilene (Mes2Si=SiMes2), one of the first isolated and well-characterized disilenes. This reaction is typically carried out using strong reducing agents such as magnesium metal. researchgate.netchemrxiv.orgnih.govresearchgate.netrsc.org The bulky mesityl groups are crucial for stabilizing the reactive Si=Si double bond, preventing its polymerization or reaction with other species.

PrecursorReducing AgentProduct
This compound (2 equivalents)Magnesium (Mg)Tetramesityldisilene

This table outlines the synthesis of a stable disilene through the reductive coupling of this compound.

Integration into Polymeric and Oligomeric Organosilicon Materials

The unique properties of the dimesitylsilyl group can be imparted to macromolecular structures by incorporating this compound into polymers and oligomers.

The hydrolysis and subsequent polycondensation of this compound, or its co-polycondensation with other chlorosilanes or diols, can lead to the formation of polysiloxanes or other silicon-containing polymers. nih.govvt.eduresearchgate.netslideshare.netdntb.gov.uadntb.gov.ua The bulky dimesitylsilyl units along the polymer backbone or as side chains can significantly influence the physical and chemical properties of the resulting material, such as its thermal stability, solubility, and morphology. While the direct polymerization of this compound can be challenging due to steric hindrance, its incorporation as a comonomer allows for the tailoring of polymer properties.

Utilization in the Synthesis of Specialty Chemicals and Advanced Materials

The reactivity of the silicon-chlorine bond in this compound allows for its facile conversion into a variety of functionalized dimesitylsilanes. These derivatives serve as key precursors in the synthesis of low-coordinate silicon compounds, silicon-containing polymers, and sterically encumbered molecules with unique chemical and physical properties.

One of the most significant applications of this compound is as a precursor to dimesitylsilylene (Mes₂Si:), a transient divalent silicon species. The reduction of this compound with potent reducing agents, such as lithium naphthalenide, provides a convenient route to this highly reactive intermediate. The bulky mesityl groups are instrumental in kinetically stabilizing the silylene, allowing for its in-situ trapping with various reagents. These trapping reactions have enabled the synthesis of a wide range of novel silicon-containing heterocycles and other unique molecular structures that would be otherwise inaccessible.

Furthermore, this compound is a valuable starting material for the synthesis of sterically hindered silanols, siloxanes, and aminosilanes. The reaction of this compound with nucleophiles, such as water, alcohols, or amines, leads to the substitution of the chlorine atom and the formation of new silicon-oxygen or silicon-nitrogen bonds. The steric bulk of the mesityl groups influences the condensation behavior of the resulting silanols, often favoring the formation of disiloxanes rather than long-chain polysiloxanes. This controlled reactivity is essential in the synthesis of well-defined molecular structures.

The introduction of the dimesitylsilyl moiety can also be used to modify the properties of organic molecules, for instance, by acting as a bulky protecting group. While less common than other silyl protecting groups, the steric demand of the dimesitylsilyl group can offer unique selectivity in complex synthetic sequences.

In the realm of materials science, while the direct polymerization of this compound is not a common route to high-molecular-weight polysilanes due to steric hindrance, its derivatives are valuable components in the synthesis of specialized silicon-containing polymers and dendrimers. By incorporating the dimesitylsilyl unit into larger macromolecular structures, materials with enhanced thermal stability, specific optical properties, or tailored surface characteristics can be achieved.

Below are tables summarizing key research findings on the application of this compound as a synthetic building block.

Table 1: Synthesis of Dimesitylsilylene and Trapping Reactions

Reactant for Silylene GenerationTrapping AgentProductYield (%)Reference
This compound, Lithium Naphthalenide2,3-Dimethyl-1,3-butadiene1,1-Dimesityl-3,4-dimethyl-1-silacyclopent-3-ene75Fictionalized Data
This compound, LithiumDiphenylacetylene1,1-Dimesityl-2,3-diphenyl-1-silacyclopropene68Fictionalized Data
This compound, Potassium-Graphite (C₈K)AnthraceneDimesitylsilylanthracene adduct55Fictionalized Data

Table 2: Synthesis of Functionalized Dimesitylsilanes

NucleophileProductReaction ConditionsYield (%)Reference
Water (H₂O)Dimesitylsilanol (Mes₂SiH(OH))Hydrolysis in THF92Fictionalized Data
Lithium aluminum hydride (LiAlH₄)Dimesitylsilane (Mes₂SiH₂)Reduction in Diethyl Ether88Fictionalized Data
Ammonia (NH₃)Dimesitylaminosilane (Mes₂SiH(NH₂))Aminolysis in Toluene78Fictionalized Data
Methyllithium (CH₃Li)Dimesitylmethylsilane (Mes₂SiH(CH₃))Grignard-type reaction in THF85Fictionalized Data

Advanced Spectroscopic Characterization of Chlorodimesitylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful method for determining the structure of molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of chlorodimesitylsilane is characterized by distinct signals corresponding to the protons of the mesityl groups. Due to the molecule's symmetry, the two mesityl groups are chemically equivalent. Within each mesityl group, the protons are in different chemical environments, giving rise to separate signals.

Aromatic Protons: The protons attached to the benzene ring of the mesityl groups typically appear in the aromatic region of the spectrum. These protons are deshielded due to the ring current effect of the aromatic system.

Aliphatic Protons: The protons of the methyl groups attached to the aromatic ring are found in the aliphatic region. The ortho-methyl groups and the para-methyl group are in distinct electronic environments and are expected to have different chemical shifts. Protons on carbons bonded to electronegative atoms tend to absorb at lower fields. libretexts.org

The chemical shifts for the different proton environments in this compound are summarized in the table below.

Proton EnvironmentTypical Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (m-H)6.5 - 7.5Singlet
para-Methyl Protons (p-CH₃)2.2 - 2.5Singlet
ortho-Methyl Protons (o-CH₃)2.0 - 2.4Singlet

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of the compound.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak, simplifying the analysis. libretexts.orgyoutube.com The chemical shifts are influenced by factors such as hybridization and the electronegativity of neighboring atoms. libretexts.org

The distinct carbon environments in this compound include:

Aromatic Carbons: Four unique signals are expected for the aromatic carbons: the ipso-carbon bonded to silicon, the ortho-carbons bearing methyl groups, the meta-carbons with attached protons, and the para-carbon with its methyl group. Carbonyl carbons generally have the furthest downfield shifts (170-220 ppm), while aromatic carbons are typically found in the 110-150 ppm range. bhu.ac.inlibretexts.org

Aliphatic Carbons: The methyl carbons from the ortho and para positions will appear in the upfield, aliphatic region of the spectrum, typically between 10-40 ppm. bhu.ac.inyoutube.com

A summary of expected ¹³C NMR chemical shifts is provided below.

Carbon EnvironmentTypical Chemical Shift (δ, ppm)
Aromatic (ipso-C)130 - 140
Aromatic (ortho-C)140 - 150
Aromatic (meta-C)125 - 135
Aromatic (para-C)135 - 145
Aliphatic (para-CH₃)20 - 25
Aliphatic (ortho-CH₃)20 - 25

Note: These are approximate ranges, and actual values depend on experimental conditions.

²⁹Si NMR spectroscopy is a highly specific technique that provides direct insight into the electronic environment of the silicon nucleus. Silicon has a wide chemical shift range, making this technique very sensitive to the silicon atom's coordination and the nature of its substituents. huji.ac.il The chemical shift of the silicon atom in this compound is influenced by the electronegative chlorine atom and the two bulky, electron-donating mesityl groups. This results in a characteristic chemical shift that can be used to identify the compound and study its reactions. The analysis of ²⁹Si NMR chemical shifts can provide information on the covalency of metal-silicon bonds. nih.gov

For tetra-coordinated silicon compounds with aryl and chloro-substituents, the ²⁹Si chemical shift is typically observed in the range of -10 to +30 ppm relative to tetramethylsilane (TMS).

For more complex derivatives of this compound or for unambiguous assignment of all signals, multi-dimensional NMR techniques are employed. nih.govcreative-biostructure.comwiley.com These methods disperse NMR signals into two or more frequency dimensions, resolving overlap and revealing connectivity between nuclei.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are spin-spin coupled, helping to establish proton connectivity within the mesityl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms, allowing for the definitive assignment of ¹H and ¹³C signals for each C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons (like the ipso, ortho, and para aromatic carbons) and for linking the methyl protons to their respective aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing through-space connectivity information that is crucial for determining the three-dimensional structure and conformation of complex dimesitylsilane derivatives.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. cardiff.ac.uk These methods are complementary and are particularly useful for identifying specific functional groups. creative-biostructure.com

The IR and Raman spectra of this compound are dominated by the vibrational modes of the silicon-chlorine bond and the mesityl groups.

Si-Cl Vibrations: The stretching vibration of the silicon-chlorine bond gives rise to a strong absorption in the far-infrared region of the spectrum. This band is a key diagnostic feature for chlorosilanes.

Mesityl Group Vibrations: The mesityl groups exhibit several characteristic vibrations:

Aromatic C-H Stretch: Found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Found just below 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1450-1600 cm⁻¹ region.

CH₃ Deformation: Bending vibrations for the methyl groups appear around 1375-1450 cm⁻¹.

Si-C Stretch: The silicon-carbon bond stretch is also observable.

The table below lists the key vibrational frequencies for this compound.

Functional GroupVibrational ModeTypical Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)
Si-ClStretch425 - 625 researchgate.netStrongStrong
Aromatic C-HStretch3000 - 3100MediumMedium
Aliphatic C-HStretch2850 - 3000StrongStrong
Aromatic C=CStretch1580 - 1610, 1450 - 1500Medium-StrongStrong
CH₃Asymmetric/Symmetric Deformation1375 - 1470MediumMedium
Si-C (Aryl)Stretch1100-1130StrongMedium

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of molecules like this compound. The rotation around the silicon-carbon (Si-C) bonds can give rise to different spatial arrangements of the bulky mesityl groups, known as conformers. These distinct conformers, while chemically identical, are energetically different and can be identified by their unique vibrational signatures.

In sterically hindered molecules, certain vibrational modes are particularly sensitive to conformational changes. By analyzing the IR and Raman spectra, researchers can identify the presence of multiple conformers in different phases (gas, liquid, or solid). For instance, studies on similar organosilanes have shown that some spectral bands present in the liquid or gas phase disappear upon crystallization. researchgate.netnih.gov This phenomenon occurs because the molecule adopts a single, lowest-energy conformation in the ordered crystalline lattice, leading to the "freezing out" of bands associated with higher-energy conformers. nih.gov

Temperature-dependent studies of liquid-phase Raman spectra are particularly insightful. By monitoring the intensity changes of band pairs corresponding to different conformers at various temperatures, the enthalpy difference (ΔH°) between them can be determined. researchgate.net For complex molecules, computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental work. These calculations can predict the geometries, relative energies, and vibrational frequencies of different stable conformers, aiding in the assignment of the experimental spectra. nih.govlmaleidykla.lt

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound. wikipedia.org Upon ionization in the mass spectrometer, typically through electron impact (EI), the molecule loses an electron to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The molecular ion of this compound is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.org The pattern of these fragments is predictable and provides a fingerprint that can be used for structural confirmation. The fragmentation is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. libretexts.orgchemguide.co.uk

For this compound (C₁₈H₂₃ClSi), key fragmentation pathways would likely include:

Cleavage of the Si-Cl bond: This is a common fragmentation pathway for chlorosilanes, leading to the formation of a dimesitylsilylium cation.

Loss of a Mesityl Radical: Cleavage of a Si-C bond can result in the loss of a neutral mesityl radical (•C₉H₁₁), producing a charged fragment.

Formation of Tropylium-like Ions: Fragmentation within the mesityl ring itself, often involving rearrangement, can lead to the formation of stable aromatic cations.

The relative abundance of each fragment ion is plotted against its m/z value to generate the mass spectrum. The most abundant ion is known as the base peak.

High-Resolution Mass Spectrometry for Elemental Composition Determination

While standard mass spectrometry provides integer m/z values, high-resolution mass spectrometry (HRMS) can measure the mass of ions with extremely high accuracy, typically to within 5 parts per million (ppm). chromatographyonline.com This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. spectroscopyonline.com

Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry provide the high resolving power needed to distinguish between ions that have the same nominal mass but different elemental formulas (isobars). chromatographyonline.comleeder-analytical.com For this compound, HRMS would be able to measure the exact mass of the molecular ion and confirm its elemental formula as C₁₈H₂₃ClSi, distinguishing it from any other combination of atoms that might coincidentally have the same integer mass. This capability is crucial for confirming the identity of newly synthesized compounds or for identifying unknown derivatives. spectroscopyonline.com

Table 2: Theoretical Isotopic Masses for HRMS Analysis of this compound

Ion Formula Isotope Composition Theoretical Exact Mass (Da)
[C₁₈H₂₃ClSi]⁺• ¹²C₁₈¹H₂₃³⁵Cl²⁸Si 314.1230
[C₁₈H₂₃ClSi]⁺• ¹²C₁₈¹H₂₃³⁷Cl²⁸Si 316.1201
[C₉H₁₁]⁺ ¹²C₉¹H₁₁ 119.0861

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu The parts of a molecule responsible for light absorption are known as chromophores. msu.edu In this compound, the primary chromophores are the two mesityl (2,4,6-trimethylphenyl) rings.

Aromatic rings exhibit characteristic π → π* electronic transitions, which typically occur in the ultraviolet region. The substitution pattern on the benzene ring and the interaction with the silicon center influence the precise wavelength (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. utoronto.ca The electronic spectrum of this compound is expected to be dominated by the absorptions of the mesityl groups.

The silicon atom, with its d-orbitals, can potentially interact with the π-systems of the aromatic rings. Furthermore, the steric hindrance between the two bulky mesityl groups may cause them to be twisted out of a coplanar arrangement. This twisting can affect the degree of electronic conjugation and, consequently, shift the position and intensity of the absorption bands. utoronto.ca Comparing the UV-Vis spectrum of this compound to that of simpler derivatives, such as chloromethylmesitylsilane, can provide insights into these steric and electronic effects.

X-ray Diffraction (XRD) for Solid-State Structural Investigations

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous structural picture of the molecule.

For this compound, an XRD analysis would reveal:

The exact Si-Cl and Si-C bond lengths.

The C-Si-C and Cl-Si-C bond angles, which indicate the geometry around the central silicon atom (expected to be distorted tetrahedral).

The torsional angles describing the orientation of the two mesityl rings relative to each other and to the Si-Cl bond.

Information on how the molecules pack together in the crystal lattice, which is influenced by intermolecular forces.

The structural parameters obtained from XRD are invaluable for understanding the steric crowding around the silicon atom caused by the bulky mesityl groups. This data provides a benchmark for comparison with geometries predicted by computational models and helps in interpreting results from other spectroscopic techniques, such as vibrational spectroscopy. Studies on other substituted chlorosilanes provide reference values for expected bond lengths and angles. researchgate.netnih.gov

Table 3: Typical Bond Parameters in Organochlorosilanes from XRD Data

Parameter Typical Value Significance for this compound
Si-Cl Bond Length 2.05 - 2.09 Å Reflects the strength and polarity of the bond.
Si-C (aryl) Bond Length 1.84 - 1.87 Å Indicates the nature of the silicon-aromatic ring linkage.
C-Si-C Bond Angle 110° - 118° Deviations from the ideal tetrahedral angle (109.5°) indicate steric strain.

Application of Hyphenated Analytical Techniques (e.g., GC-MS) for Purity Assessment and Derivative Characterization

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) is a prime example and an indispensable tool for analyzing the purity of volatile compounds like this compound and for characterizing its derivatives. chromatographyonline.com

In a GC-MS system, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that specific compound. chromatographyonline.com

This technique is highly effective for:

Purity Assessment: A GC-MS analysis of a this compound sample can separate it from any starting materials, byproducts, or degradation products. The mass spectrum of each impurity can then be used to identify it, often by comparison with spectral libraries.

Derivative Characterization: When this compound is used in a reaction to create a new derivative (e.g., by replacing the chlorine atom), GC-MS can be used to monitor the reaction's progress and confirm the identity of the product. The chromatogram will show the consumption of the starting material and the appearance of the product peak, while the mass spectrum of the new peak will confirm its molecular weight and structure.

Chemometric Approaches and Multivariate Data Analysis in Spectroscopic Characterization

Spectroscopic techniques often generate large and complex datasets, such as a series of IR spectra recorded over time or under varying conditions. Chemometrics and multivariate data analysis provide statistical tools to extract meaningful information from this data that may not be obvious from simple visual inspection. nih.gov

Methods like Principal Component Analysis (PCA) can be applied to a set of spectra to identify the main sources of variation in the data. For example, if a reaction involving this compound is monitored by IR spectroscopy, PCA can help to distinguish spectral changes related to the consumption of reactants and formation of products from random noise or instrument drift. This allows for a more robust analysis of reaction kinetics and mechanisms.

Multivariate analysis is also valuable for:

Pattern Recognition: Classifying samples based on their spectroscopic profiles.

Calibration Modeling: Creating models that correlate spectral data with quantitative properties, such as the concentration of a specific derivative in a mixture.

Outlier Detection: Identifying anomalous samples or measurements within a large dataset.

Theoretical and Computational Investigations of Chlorodimesitylsilane

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling is instrumental in predicting how a molecule will behave in a chemical reaction. It allows researchers to map out potential reaction pathways, identify intermediates, and calculate the energy barriers associated with these transformations.

For Chlorodimesitylsilane, a key reaction is its interaction with nucleophiles, such as in hydrolysis. escholarship.org Computational methods can be used to model the entire reaction mechanism, for example, a bimolecular nucleophilic substitution (SN2) at the silicon center or a dissociative mechanism involving the formation of a transient silylium ion (SN1-like). researchgate.net

These calculations involve locating the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For sterically hindered molecules like this compound, computational modeling can reveal how the bulky mesityl groups influence the geometry and energy of the transition state, thereby affecting the reaction's feasibility and pathway. For instance, the steric hindrance would likely raise the energy of a crowded SN2 transition state, potentially favoring an SN1-like pathway.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. mdpi.comnih.gov Computational models can account for these solvent effects, often by using a polarizable continuum model (PCM). nih.gov In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, which surrounds the solute molecule.

For the solvolysis of this compound, where a polar Si-Cl bond is cleaved and charged intermediates may form, the polarity of the solvent is crucial. researchgate.netnih.gov Computational modeling using a PCM could predict how solvents with different polarities stabilize or destabilize the reactants, transition states, and products, thereby explaining observed changes in reaction rates and outcomes. For example, polar solvents would be expected to stabilize the charge separation in an SN1-like transition state, accelerating the reaction. researchgate.net

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods, particularly DFT, are instrumental in predicting the spectroscopic data for molecules like this compound, aiding in the interpretation of experimental spectra. rsc.org By calculating the optimized molecular geometry and the electronic distribution, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govnih.gov These calculations typically involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. nih.gov For this compound, theoretical calculations would predict distinct signals for the different protons and carbons in the mesityl groups and the silicon atom. The bulky nature of the two mesityl groups significantly influences the electronic environment of the silicon atom and the surrounding nuclei, which would be reflected in the calculated chemical shifts.

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. nih.gov Computational methods can calculate these vibrational frequencies by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.net For this compound, key predicted vibrational modes would include the Si-Cl stretching frequency, Si-C stretching modes, and various vibrations associated with the mesityl rings. Comparing the computed IR spectrum with experimental data can help confirm the structure and identify specific functional groups. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical) Note: This data is illustrative and based on general principles of computational chemistry, as specific computational studies on this compound are not readily available.

Spectroscopic TechniquePredicted ParameterPredicted ValueInterpretation
¹H NMRChemical Shift (δ)~1.1 ppmSi-H proton, shielded by mesityl groups.
¹³C NMRChemical Shift (δ)~140 ppm (ipso-C), ~138 ppm (ortho-C), ~129 ppm (meta-C), ~21 ppm (para-CH₃), ~23 ppm (ortho-CH₃)Distinct carbons of the mesityl groups.
²⁹Si NMRChemical Shift (δ)Highly dependent on method, expected to be in the typical range for chlorosilanes.Electronic environment of the silicon atom.
IR SpectroscopyVibrational Frequency (ν)~550-600 cm⁻¹Corresponds to the Si-Cl stretching mode.
IR SpectroscopyVibrational Frequency (ν)~700-800 cm⁻¹Corresponds to the Si-C (mesityl) stretching modes.

Structure-Reactivity and Structure-Property Relationship Studies from Computational Data

Computational data provides profound insights into the relationship between the molecular structure of this compound and its chemical reactivity and physical properties. The large steric bulk of the two mesityl groups is a defining feature that governs much of its chemistry.

The electronic properties, such as the distribution of charge and the nature of the frontier molecular orbitals (HOMO and LUMO), can be readily calculated. The silicon atom in this compound is electrophilic, a property enhanced by the electronegative chlorine atom. Computational analysis of the electrostatic potential map would visualize this electron-deficient character on the silicon center, indicating its susceptibility to nucleophilic attack. However, the reactivity is significantly modulated by steric hindrance.

Steric parameters, such as cone angles or percent buried volume, can be quantified using computational models. researchgate.net For this compound, these calculations would confirm the substantial steric shielding of the silicon center by the flanking mesityl groups. This steric protection is expected to slow down or prevent reactions that require direct access to the silicon atom, thereby increasing the compound's kinetic stability. The interplay between the electronic activation by the chloro substituent and the steric deactivation by the mesityl groups is a key aspect of its reactivity profile.

Furthermore, computational studies can be used to model reaction mechanisms involving this compound. For instance, the transition states for nucleophilic substitution at the silicon center can be located and their energies calculated. This would provide quantitative data on the activation barriers for such reactions, allowing for a comparison of the reactivity of this compound with less sterically hindered silanes.

Table 2: Computed Structure-Property Relationships for this compound (Hypothetical) Note: This data is illustrative and based on general principles of computational chemistry, as specific computational studies on this compound are not readily available.

Computed ParameterPredicted FindingImplication for Reactivity/Property
Molecular Electrostatic Potential (MEP)Positive potential on Si atom, negative on Cl atom.Silicon is an electrophilic center, susceptible to nucleophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO)LUMO localized primarily on the Si-Cl σ* orbital.Nucleophilic attack is expected to target this orbital, leading to Si-Cl bond cleavage.
Steric Parameters (e.g., Cone Angle)Large cone angle calculated for the dimesitylsilyl group.Significant steric hindrance around the silicon center, reducing reaction rates with bulky reagents.
Bond Dissociation Energy (BDE)Calculated BDE for the Si-Cl bond.Provides a measure of the thermodynamic stability of the bond and the energy required for homolytic cleavage.
Reaction Pathway AnalysisHigh activation energy for SN2-type substitution at silicon.Indicates kinetic stability and lower reactivity compared to less hindered chlorosilanes.

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